

Denifanstat: A Comparative Analysis of Metabolic Enzyme Cross-Reactivity

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Compound of Interest

Compound Name: Denifanstat

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This guide provides a comprehensive overview of the metabolic enzyme cross-reactivity profile of **Denifanstat** (TVB-2640), a first-in-class, orally bioavailable, and selective inhibitor of Fatty Acid Synthase (FASN). As FASN is a key enzyme in de novo lipogenesis (DNL), its inhibition has significant therapeutic potential in various diseases, including metabolic dysfunction-associated steatohepatitis (MASH) and oncology.[1][2] Understanding the selectivity of **Denifanstat** is crucial for assessing its therapeutic window and potential off-target effects.

Selectivity Profile of Denifanstat

Denifanstat is characterized as a potent and selective inhibitor of FASN.[1][3] While extensive quantitative data from broad cross-reactivity panels against a wide range of metabolic enzymes are not publicly available, preclinical and clinical studies have consistently highlighted its selectivity for FASN. The development of **Denifanstat** focused on creating a refined agent with a favorable safety profile and oral bioavailability, moving away from less specific, broad-spectrum inhibitors.[1]

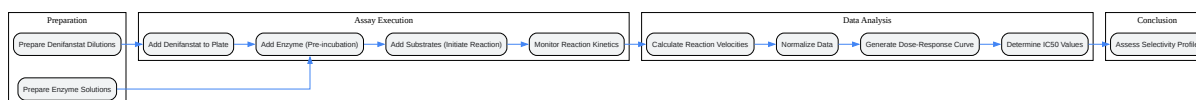
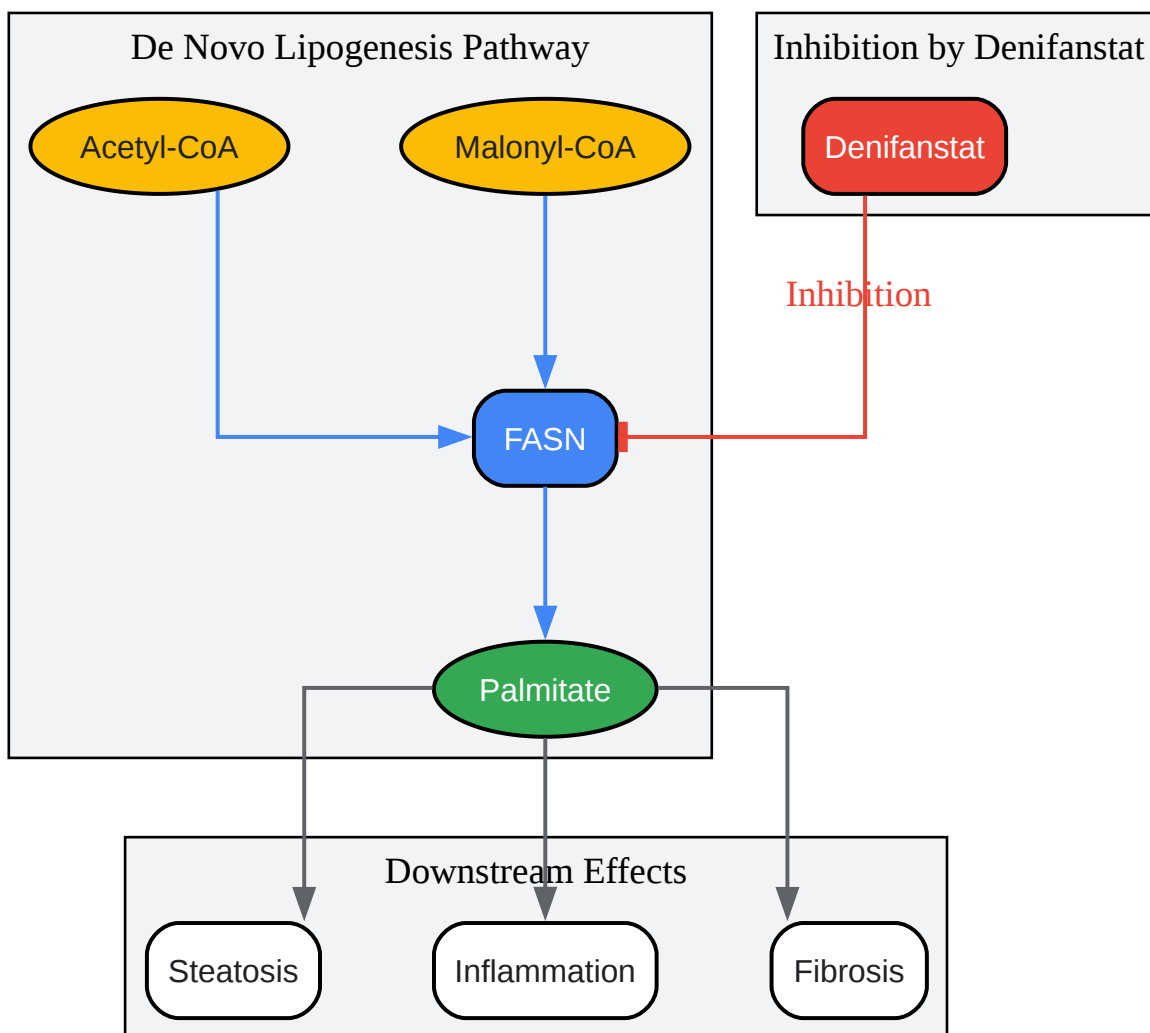
The following table summarizes the known selectivity of **Denifanstat** based on available information.

Target Enzyme	Denifanstat Activity	Known IC50/EC50	Evidence
Fatty Acid Synthase (FASN)	Potent Inhibitor	EC50 ~50 nM[3]	Primary Target

Note: The lack of published data on the cross-reactivity of **Denifanstat** against a comprehensive panel of other metabolic enzymes, such as those involved in fatty acid oxidation, glycolysis, or other lipogenic pathways, represents a current knowledge gap. Such studies are essential for a complete understanding of its off-target activity.

Mechanism of Action: FASN Inhibition

Denifanstat exerts its therapeutic effects by specifically targeting and inhibiting the activity of FASN. This enzyme catalyzes the synthesis of palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA. In pathological conditions like MASH and various cancers, FASN is often overexpressed, leading to increased de novo lipogenesis. By inhibiting FASN, **Denifanstat** effectively blocks the production of excess fatty acids, thereby reducing steatosis, inflammation, and fibrosis in the liver.[2]



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